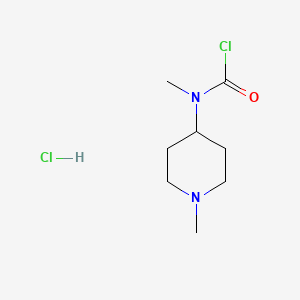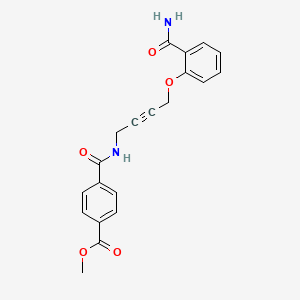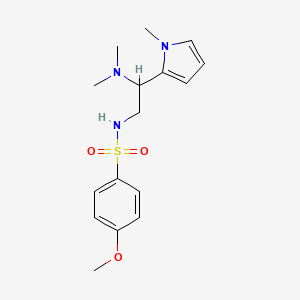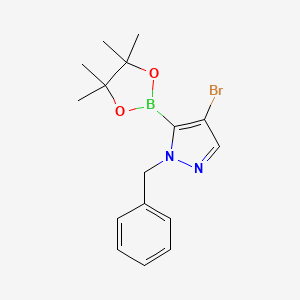
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide, also known as BTF, is a novel compound that has been synthesized and studied for its potential applications in scientific research. BTF is a small molecule that has a unique chemical structure, which makes it an interesting target for drug development and research.
作用機序
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific proteins and enzymes in cells and tissues. This compound has been shown to bind to a specific site on a protein, which can alter the function of the protein and affect cellular processes. This compound has also been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical pathways and cellular signaling.
Biochemical and Physiological Effects:
This compound has been studied for its effects on biochemical pathways and physiological processes in cells and tissues. This compound has been shown to affect the activity of specific enzymes and proteins, which can lead to changes in cellular signaling and metabolism. This compound has also been shown to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of certain diseases.
実験室実験の利点と制限
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide has several advantages for use in lab experiments, including its high affinity for specific proteins and its ability to inhibit the activity of certain enzymes. However, this compound also has some limitations, including its complex synthesis process and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide, including:
1. Further investigation of the specific proteins and enzymes that this compound interacts with, and the effects of these interactions on cellular processes.
2. Development of new drugs based on the structure of this compound, which could have potential applications in the treatment of diseases.
3. Optimization of the synthesis process for this compound, to improve the yield and purity of the product.
4. Investigation of the potential toxicity of this compound at different concentrations, to determine its safety for use in research and drug development.
5. Study of the pharmacokinetics and pharmacodynamics of this compound, to determine its efficacy and potential side effects in vivo.
In conclusion, this compound is a novel compound that has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has a unique chemical structure and has been shown to interact with specific proteins and enzymes, which makes it a promising tool for studying cellular processes and developing new drugs. Further research is needed to fully understand the potential applications and limitations of this compound, and to develop new compounds based on its structure.
合成法
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide involves a multi-step process that starts with the reaction of 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions to produce the final product, this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
科学的研究の応用
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to have a high affinity for a specific type of protein, which makes it a promising tool for studying the function of this protein in cells and tissues. This compound has also been tested for its ability to inhibit the activity of certain enzymes, which could lead to the development of new drugs for the treatment of diseases.
特性
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-2-3-11-26-18-9-8-17(13-14(18)7-10-19(26)27)25-20(28)15-5-4-6-16(12-15)21(22,23)24/h4-6,8-9,12-13H,2-3,7,10-11H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTVFRORXUAXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyanocyclohexyl)-N-methyl-2-[4-methyl-4-(4-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2677328.png)


![1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B2677333.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-6-(trifluoromethyl)-2,5-dihydropyran-6-carboxamide;hydrochloride](/img/structure/B2677336.png)
![8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2677337.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide](/img/structure/B2677343.png)

![{2-[4-(1H-pyrazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B2677345.png)
